1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one
Overview
Description
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that combines the structural features of benzothiazole, pyridine, and imidazolidinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one can be achieved through various synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This technique accelerates the reaction process and can be used for the synthesis of benzothiazole derivatives.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or ammonia.
Scientific Research Applications
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of essential biological processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole moiety and have similar biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and are known for their antimicrobial and anti-inflammatory properties.
Imidazolidinone derivatives: These compounds contain the imidazolidinone ring and are used in the development of pharmaceuticals.
The uniqueness of this compound lies in its combination of these three structural features, which can result in enhanced biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C15H12N4OS |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-5-yl)-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-18(6-7-19(15)12-2-1-5-16-9-12)11-3-4-14-13(8-11)17-10-21-14/h1-5,8-10H,6-7H2 |
InChI Key |
QAUQTQYMZJFHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC3=C(C=C2)SC=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.